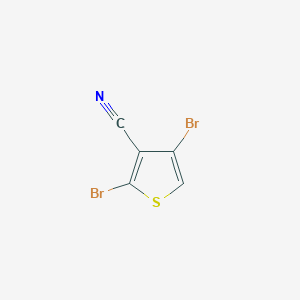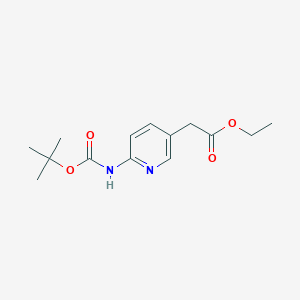
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate
概要
説明
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is an organic compound with the molecular formula C14H20N2O4. It is a derivative of pyridine and contains a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-6-bromopyridine and ethyl bromoacetate.
Formation of Intermediate: The 3-amino-6-bromopyridine is first protected with tert-butoxycarbonyl (Boc) to form 3-(tert-butoxycarbonylamino)-6-bromopyridine.
Coupling Reaction: The protected intermediate is then subjected to a coupling reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved yields, and reduced production costs .
化学反応の分析
Types of Reactions
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Achieved using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Hydrolysis: this compound hydrolyzes to form 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetic acid.
Deprotection: Removal of the Boc group yields 2-(6-amino)pyridin-3-yl)acetic acid.
科学的研究の応用
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate involves its conversion to active metabolites in biological systems. The Boc group is removed under physiological conditions, revealing the free amine, which can interact with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
類似化合物との比較
Similar Compounds
Ethyl 2-(6-amino)pyridin-3-yl)acetate: Lacks the Boc protection, making it more reactive.
Methyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
This compound is unique due to its Boc-protected amino group, which provides stability during synthetic transformations and can be selectively removed under mild conditions. This makes it a valuable intermediate in the synthesis of complex molecules .
特性
IUPAC Name |
ethyl 2-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-19-12(17)8-10-6-7-11(15-9-10)16-13(18)20-14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJIMTMZSFQYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



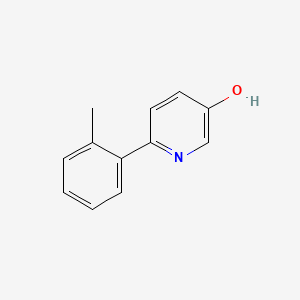
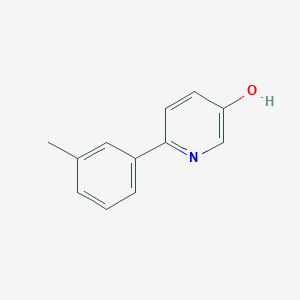

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate](/img/structure/B3226424.png)
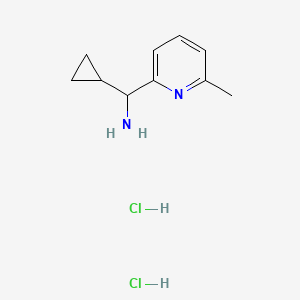

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B3226450.png)


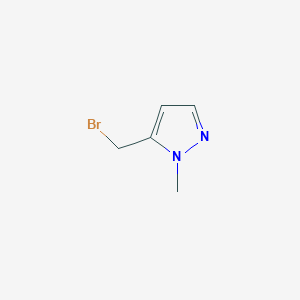
![6,6-Dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B3226481.png)
![Ethyl 8-Hydroxyimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3226486.png)
